molecular formula C11H8ClNO2 B8615637 6-Chloro-2-methyl-5-quinolinecarboxylic acid

6-Chloro-2-methyl-5-quinolinecarboxylic acid

Cat. No.: B8615637
M. Wt: 221.64 g/mol
InChI Key: ZKNXQTDTUCGKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-methyl-5-quinolinecarboxylic acid is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

6-chloro-2-methylquinoline-5-carboxylic acid

InChI

InChI=1S/C11H8ClNO2/c1-6-2-3-7-9(13-6)5-4-8(12)10(7)11(14)15/h2-5H,1H3,(H,14,15)

InChI Key

ZKNXQTDTUCGKAV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Crotonaldehyde (1.5 mL) was added dropwise over a period of 1 hour to a mixture of 5-amino-2-chlorobenzoic acid (1.7 g), ferrous sulphate heptahydrate (0.77 g), sodium m-nitrobenzenesulphonate (1.2 g) and concentrated hydrochloric acid (11 mL) at 95° C. The reaction mixture was heated for a further 15 minutes then filtered whilst still hot. The collected solid was extracted with boiling 2M aqueous hydrochloric acid solution (20 mL) and the extract combined with the filtrate. Ammonium acetate was then added to give a solution of pH 4, which was cooled in ice and the resultant precipitate collected by filtration and washed with water. The product was converted to its hydrochloride salt by treatment with hydrochloric acid (4M in 1,4-dioxane) and the solid dried in vacuo to give the sub-title compound (0.5 g) as a solid.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
[Compound]
Name
ferrous sulphate heptahydrate
Quantity
0.77 g
Type
reactant
Reaction Step One
Name
sodium m-nitrobenzenesulphonate
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One

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